molecular formula C18H20ClNO B5562188 N-(4-tert-butylbenzyl)-2-chlorobenzamide

N-(4-tert-butylbenzyl)-2-chlorobenzamide

Cat. No. B5562188
M. Wt: 301.8 g/mol
InChI Key: XVKVUVXGHSLFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butylbenzyl)-2-chlorobenzamide, also known as TBB, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase CK2, which is a key regulator of cellular processes such as cell proliferation, apoptosis, and DNA repair. TBB has been shown to have a wide range of biological effects, making it a valuable tool for investigating the mechanisms of various diseases and disorders.

Scientific Research Applications

Synthesis and Material Applications

N-substitution of Polybenzimidazoles : Research has explored the synthesis of N-substituted polybenzimidazoles (PBI) using selective alkyl groups, including 4-tert-butylbenzyl. These materials exhibit improved solvent solubility and potential for gas separation applications due to their enhanced physical properties compared to their non-substituted counterparts (S. C. Kumbharkar & U. K. Kharul, 2009).

Synthesis and Properties of Polyamides : The synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrates the utility of 4-tert-butylbenzyl-related compounds in creating polymers with high thermal stability and good solubility in polar solvents (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Catalytic Applications

Oxidation of Alcohols : A study on the catalytic oxidation of alcohols to their corresponding carbonyl compounds highlights the efficiency of N-tert-butylbenzenesulfenamide, a related compound, in facilitating mild reaction conditions without harming functional groups in the alcohols (J. Matsuo, D. Iida, H. Yamanaka, & T. Mukaiyama, 2003).

Photocatalytic Oxidation : The selective photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-tertiary-butylbenzyl alcohol, into corresponding aldehydes using TiO2 under visible light irradiation showcases the potential of 4-tert-butylbenzyl derivatives in photocatalytic applications (S. Higashimoto et al., 2009).

Chemical Synthesis and Evaluation

Chain-Growth Polycondensation : The polycondensation of 4-chloropyridine derivatives, employing N-(4-tert-butylbenzyl)-4-chloropyridinium as an initiator, demonstrates the role of N-(4-tert-butylbenzyl)-2-chlorobenzamide derivatives in facilitating controlled polymerization with well-defined end groups, highlighting its utility in advanced polymer synthesis (K. Nose, T. Iyoda, & T. Sanji, 2014).

Safety and Hazards

The safety and hazards associated with N-(4-tert-butylbenzyl)-2-chlorobenzamide are not known. It is always important to handle chemical compounds with care, using appropriate personal protective equipment and following safe laboratory practices .

properties

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO/c1-18(2,3)14-10-8-13(9-11-14)12-20-17(21)15-6-4-5-7-16(15)19/h4-11H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKVUVXGHSLFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butylbenzyl)-2-chlorobenzamide

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